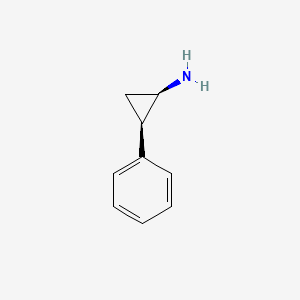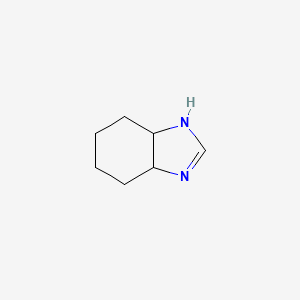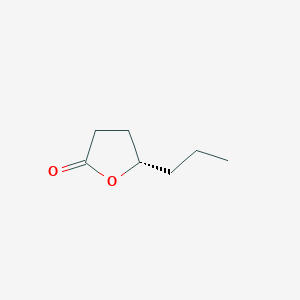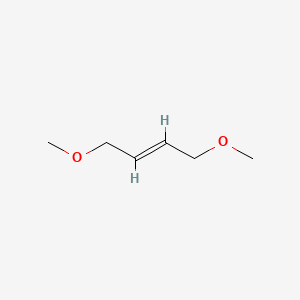
cis-2-Fenilciclopropilamina
Descripción general
Descripción
Cis-2-fenilciclopropilamina: es un compuesto orgánico con la fórmula molecular C₉H₁₁N. Es un derivado de ciclopropilamina donde el grupo fenilo está unido al segundo carbono del anillo de ciclopropano en la configuración cis.
Aplicaciones Científicas De Investigación
Química: Cis-2-fenilciclopropilamina se usa como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos inhibidores para enzimas como MAO y LSD1 .
Biología: En la investigación biológica, la this compound se estudia por su potencial para modular la actividad enzimática, lo que puede tener implicaciones en la comprensión de diversas vías bioquímicas .
Medicina: El compuesto tiene posibles aplicaciones terapéuticas como antidepresivo y en el tratamiento de ciertos cánceres debido a sus efectos inhibitorios sobre MAO y LSD1 .
Industria: Si bien las aplicaciones industriales específicas son limitadas, el papel del compuesto en la investigación y el desarrollo lo hace valioso para las industrias farmacéutica y bioquímica.
Mecanismo De Acción
Cis-2-fenilciclopropilamina ejerce sus efectos principalmente a través de la inhibición de las monoaminooxidasas (MAO) y la desmetilasa específica de lisina (LSD1). El compuesto forma un enlace covalente con el cofactor flavina en MAO, lo que lleva a una inhibición irreversible. Esta inhibición previene la descomposición de las monoaminas, lo que aumenta sus niveles en el cerebro, lo que puede tener efectos antidepresivos .
Análisis Bioquímico
Biochemical Properties
cis-2-Phenylcyclopropylamine interacts with various enzymes and proteins in biochemical reactions . It has been identified as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1) . These interactions are crucial for the design of mechanism-based inhibitors for the treatment of depression and cancer .
Cellular Effects
cis-2-Phenylcyclopropylamine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a scaffold to develop covalent-binding inhibitors against LSD1/KDM1A, a therapeutic target for several cancers .
Molecular Mechanism
The molecular mechanism of action of cis-2-Phenylcyclopropylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inactivates MAO B by forming a C4a adduct with the flavin cofactor, whereas LSD1 forms an N5 adduct . These adducts are formed after oxidation of the compound by the enzyme .
Temporal Effects in Laboratory Settings
The effects of cis-2-Phenylcyclopropylamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of cis-2-Phenylcyclopropylamine vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
cis-2-Phenylcyclopropylamine is involved in metabolic pathways . Specific information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of cis-2-Phenylcyclopropylamine within cells and tissues involve interactions with transporters or binding proteins . Specific information on its localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of cis-2-Phenylcyclopropylamine and any effects on its activity or function are not currently known .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Síntesis Estereospecífica: La síntesis de cis-2-fenilciclopropilamina se puede lograr mediante métodos estereospecíficos. Un enfoque implica la reacción de estireno con diazoacetato de etilo para formar cis,trans-etilo 2-fenilciclopropanocarboxilato.
Métodos Alternativos: Otro método implica el uso de etoxido de sodio anhidro para isomerizar un éster intermedio, seguido de hidrólisis y reacciones posteriores para obtener el isómero cis.
Métodos de Producción Industrial:
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Cis-2-fenilciclopropilamina puede sufrir reacciones de oxidación, particularmente cuando se expone a agentes oxidantes fuertes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo amino puede ser reemplazado por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Principales Productos Formados:
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de ciclopropilo sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares:
Trans-2-fenilciclopropilamina: El isómero trans de cis-2-fenilciclopropilamina, que tiene efectos inhibitorios similares sobre MAO pero difiere en su estereoquímica y potencialmente su actividad biológica.
Ciclopropilamina: Un análogo más simple sin el grupo fenilo, utilizado como compuesto de referencia en estudios de derivados de ciclopropilamina.
2-fluoroetilamina: Otro compuesto relacionado que se utiliza para la comparación en estudios de preferencias conformacionales y basicidad.
Singularidad: this compound es única debido a su configuración cis específica, que puede influir en su afinidad de unión y selectividad para las enzimas diana. Esta configuración puede resultar en diferentes actividades biológicas en comparación con su isómero trans y otros compuestos relacionados .
Propiedades
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-35-6, 69684-88-4 | |
| Record name | Tranylcypromine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-phenylcyclopropane (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANYLCYPROMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)






![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

